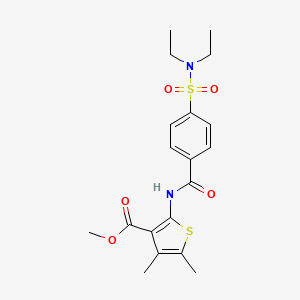

methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-[[4-(diethylsulfamoyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O5S2/c1-6-21(7-2)28(24,25)15-10-8-14(9-11-15)17(22)20-18-16(19(23)26-5)12(3)13(4)27-18/h8-11H,6-7H2,1-5H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLZLMKOUYHBKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods often include continuous flow processes and the use of advanced purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications, including:

Pharmaceuticals: The compound is studied for its potential therapeutic effects and is used in drug development and preclinical trials.

Materials Science: Its unique structure makes it suitable for use in the development of advanced materials with specific properties.

Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-Amino-4,5-dimethylthiophene-3-carboxylate

Core Structure: 4,5-Dimethylthiophene with ethyl ester (position 3) and amino group (position 2) . Key Differences:

- The amino group in this compound is replaced by a diethylsulfamoylbenzamido group in the target compound.

- The sulfamoyl-benzamido substitution increases molecular weight (MW) by ~200 Da and introduces polar sulfonamide groups, enhancing hydrophilicity.

Properties : - IR: NH₂ stretches at ~3400 cm⁻¹ (absent in the target compound) .

Hydrazinecarbothioamides (Compounds [4–6] from )

Core Structure : Benzamide with hydrazinecarbothioamide and sulfonyl substituents .

Key Differences :

- Thiophene vs. benzene core: Thiophene’s aromaticity enhances conjugation, while the benzene core in [4–6] facilitates planar hydrogen bonding.

- Functional Groups: Both share sulfonyl and carbonyl groups, but the target compound lacks the thiourea (C=S) moiety present in [4–6].

Properties : - IR: C=S stretches at ~1250 cm⁻¹ in [4–6] vs. S=O stretches at ~1250 cm⁻¹ in the target compound .

- Tautomerism: [4–6] exhibit thione-thiol tautomerism, whereas the target compound’s rigidity minimizes such equilibria.

Diethyl 5-Acetamido-3-methylthiophene-2,4-dicarboxylate

Core Structure : Thiophene with acetamido and dual ester groups .

Key Differences :

- Substituents: The target compound replaces acetamido with a bulkier diethylsulfamoylbenzamido group and retains only one ester.

- Electronic Effects: Dual esters in [9] increase electron-withdrawing effects, while the sulfamoyl group in the target compound enhances resonance stabilization.

Properties : - IR: Ester C=O at ~1730 cm⁻¹ (slightly higher than the target’s ~1660 cm⁻¹ due to fewer electron-withdrawing groups) .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthesis: The target compound likely derives from Gewald aminothiophene intermediates , modified via acylation with 4-(N,N-diethylsulfamoyl)benzoyl chloride. This mirrors methods in , where hydrazides react with electrophiles .

Biological Activity

Methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Core Structure : A thiophene ring substituted with methyl groups and a carboxylate group.

- Functional Groups : Includes a sulfamoyl group that enhances solubility and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the sulfamoyl moiety suggests potential inhibition of specific enzymes involved in metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes such as carbonic anhydrases or sulfonamide-sensitive targets, affecting physiological processes.

- Cell Signaling Modulation : By interacting with kinases or phosphatases, it can influence cell signaling pathways critical for cell proliferation and differentiation.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains, which may be linked to its ability to disrupt bacterial cell membranes or inhibit metabolic pathways essential for bacterial survival.

Anticancer Potential

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. This effect is likely mediated through the activation of caspase pathways and modulation of cell cycle regulators.

Research Findings

A summary of relevant studies is presented in the table below:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results showed that the compound had a broad spectrum of activity, particularly effective against methicillin-resistant Staphylococcus aureus (MRSA).

- Cancer Cell Line Studies : In a recent experiment using breast cancer cell lines, treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity, highlighting its potential as an anticancer agent.

Q & A

Q. Basic

- Sulfonamide Group : Enhances solubility and enables hydrogen bonding with biological targets (e.g., enzymes). Diethyl substitution may improve metabolic stability .

- Thiophene Core : Aromatic sulfur contributes to π-π stacking in protein binding pockets. Methyl groups at positions 4/5 increase steric bulk, potentially affecting target selectivity .

- Methyl Ester : Acts as a prodrug moiety; hydrolysis in vivo could release the active carboxylic acid .

What mechanistic approaches are recommended to study this compound’s biological activity?

Q. Advanced

- Enzyme Inhibition Assays : Use fluorescence polarization or calorimetry to evaluate binding to sulfonamide-targeted enzymes (e.g., carbonic anhydrase). Compare IC50 values with controls like acetazolamide .

- Molecular Dynamics Simulations : Model interactions with proteins (e.g., COX-2) to predict binding modes. Focus on sulfonamide-thiophene hydrophobic interactions and hydrogen bonding .

- Metabolic Stability Studies : Incubate with liver microsomes and monitor ester hydrolysis via LC-MS to assess pharmacokinetic profiles .

How can synthetic by-products or low yields be addressed during amidation or sulfonylation steps?

Q. Advanced

- By-Product Mitigation : Optimize stoichiometry (1:1.2 molar ratio for coupling agents) and use scavengers (e.g., HOBt) to suppress racemization .

- Solvent Screening : Test alternatives like THF or acetonitrile to improve solubility of intermediates. For example, DMF may cause side reactions at >40°C .

- Catalyst Selection : Switch from EDC to HATU for sterically hindered amides, as HATU’s uronium salt enhances coupling efficiency .

What strategies are effective for establishing structure-activity relationships (SAR) in derivatives of this compound?

Q. Advanced

- Functional Group Variation : Synthesize analogs with substituted benzamides (e.g., methoxy, nitro) or altered sulfonamide chains (e.g., cyclic vs. diethyl). Test against enzyme panels to map pharmacophore requirements .

- Crystallography : Co-crystallize the compound with target proteins (e.g., solved via X-ray diffraction) to identify critical binding residues .

- QSAR Modeling : Use computational tools (e.g., MOE) to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity data .

How should contradictory data in pharmacological studies (e.g., varying IC50 values) be resolved?

Q. Advanced

- Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, buffer composition). For example, ester hydrolysis in cell media may artificially inflate IC50 values .

- Orthogonal Validation : Confirm enzyme inhibition via both kinetic (e.g., stopped-flow) and biophysical (e.g., SPR) methods .

- Batch Analysis : Check compound purity across batches using HPLC; impurities >2% can skew bioactivity results .

What computational tools are suitable for predicting the environmental fate or toxicity of this compound?

Q. Advanced

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP, bioavailability, and CYP450 interactions. The diethylsulfamoyl group may raise alerts for hepatotoxicity .

- Environmental Persistence Modeling : Apply EPI Suite to predict biodegradation half-life. The ester group suggests moderate hydrolysis in aquatic systems .

- Ecotoxicity Profiling : Leverage TEST (Toxicity Estimation Software Tool) to estimate LC50 for aquatic organisms, guided by structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.